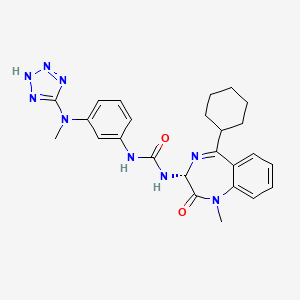

L-736380

Description

Properties

Molecular Formula |

C25H29N9O2 |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-[methyl(2H-tetrazol-5-yl)amino]phenyl]urea |

InChI |

InChI=1S/C25H29N9O2/c1-33(24-29-31-32-30-24)18-12-8-11-17(15-18)26-25(36)28-22-23(35)34(2)20-14-7-6-13-19(20)21(27-22)16-9-4-3-5-10-16/h6-8,11-16,22H,3-5,9-10H2,1-2H3,(H2,26,28,36)(H,29,30,31,32)/t22-/m0/s1 |

InChI Key |

MYPNMQPMQUAOTH-QFIPXVFZSA-N |

SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC=C3)N(C)C4=NNN=N4)C5CCCCC5 |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC(=CC=C3)N(C)C4=NNN=N4)C5CCCCC5 |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC=C3)N(C)C4=NNN=N4)C5CCCCC5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-736380; L 736380; L736380; L-736,380; L 736,380; L736,380. |

Origin of Product |

United States |

Foundational & Exploratory

L-736380: A Technical Guide to its Mechanism of Action as a Cholecystokinin-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-736380 is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor critically involved in regulating gastric acid secretion and various central nervous system functions. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the CCK-B receptor and the subsequent effects on intracellular signaling pathways. This guide includes a compilation of relevant quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its mechanism and associated experimental workflows.

Introduction

The cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor, is a key player in physiological processes, most notably the stimulation of gastric acid secretion in the gastrointestinal tract.[1] Its activation by the peptide hormones gastrin and cholecystokinin (B1591339) (CCK) initiates a cascade of intracellular events leading to the release of histamine (B1213489) from enterochromaffin-like (ECL) cells, which in turn stimulates parietal cells to secrete hydrochloric acid.[2] this compound has emerged as a high-affinity antagonist for this receptor, demonstrating significant potential in modulating physiological responses mediated by the CCK-B receptor.

Core Mechanism of Action: CCK-B Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the CCK-B receptor. By binding to the receptor, this compound prevents the endogenous ligands, gastrin and CCK, from activating it. This blockade directly inhibits the downstream signaling cascade that is normally initiated upon agonist binding.

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit (Gαq).[3] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).[5][6] These signaling events ultimately lead to the physiological response, such as gastric acid secretion.

This compound, by acting as an antagonist, prevents this entire sequence of events from occurring. It binds to the CCK-B receptor but does not induce the necessary conformational change for G-protein activation. Consequently, there is no activation of PLC, no production of IP3 and DAG, and no subsequent increase in intracellular calcium or activation of PKC. This effectively blocks the cellular response to gastrin and CCK.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.

| Parameter | Value | Assay/Model | Reference |

| IC₅₀ (CCK-B Receptor) | 0.054 nM | Radioligand Binding Assay | [7] |

| IC₅₀ (CCK-A Receptor) | 400 nM | Radioligand Binding Assay | [7] |

| ID₅₀ (Gastric Acid Secretion) | 0.064 mg/kg | Anesthetized Rats | [7] |

| ED₅₀ (Ex vivo [¹²⁵I]CCK-8S binding) | 1.7 mg/kg | BKTO Mice Brain Membranes | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for CCK-B Receptor Affinity

This protocol is designed to determine the binding affinity (IC₅₀ and subsequently Ki) of this compound for the CCK-B receptor.

Objective: To measure the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the CCK-B receptor.

Materials:

-

Membrane preparation from cells expressing the human CCK-B receptor.

-

Radioligand: [¹²⁵I]CCK-8 (sulfated).

-

Non-specific binding control: A high concentration of a non-radiolabeled CCK-B receptor agonist (e.g., gastrin I).

-

This compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, [¹²⁵I]CCK-8 (at a concentration close to its Kd), and varying concentrations of this compound. For total binding wells, add assay buffer instead of this compound. For non-specific binding wells, add a saturating concentration of unlabeled gastrin I.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

In Vivo Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats

This protocol describes a method to evaluate the in vivo efficacy of this compound in inhibiting gastric acid secretion stimulated by pentagastrin (B549294).

Objective: To determine the dose of this compound required to inhibit 50% (ID₅₀) of the pentagastrin-stimulated gastric acid secretion.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic (e.g., urethane).

-

Pentagastrin solution.

-

This compound solution for administration (e.g., intravenous or oral).

-

Saline solution (0.9% NaCl).

-

pH meter and titration equipment.

-

NaOH solution (e.g., 0.01 N).

-

Surgical instruments for cannulation.

Procedure:

-

Animal Preparation: Anesthetize the rats and perform a tracheotomy to ensure a clear airway. Insert a cannula into the esophagus and another into the duodenum to isolate the stomach.

-

Gastric Perfusion: Continuously perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals (e.g., every 15 minutes).

-

Basal Acid Secretion: Collect perfusate for a baseline period to determine the basal rate of acid secretion.

-

Pentagastrin Stimulation: Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.

-

This compound Administration: Once a stable, stimulated acid secretion is achieved, administer this compound at various doses.

-

Sample Collection: Continue to collect the gastric perfusate at regular intervals.

-

Acid Quantification: Determine the acid concentration in each collected sample by titration with a standardized NaOH solution to a neutral pH (e.g., 7.0).

-

Data Analysis: Calculate the total acid output for each collection period. Determine the percentage inhibition of pentagastrin-stimulated acid secretion for each dose of this compound. Plot the percentage inhibition against the dose of this compound to determine the ID₅₀ value.

Experimental Workflow: In Vivo Gastric Acid Secretion Assay

References

- 1. What are CCKB agonists and how do they work? [synapse.patsnap.com]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. uniprot.org [uniprot.org]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of Phosphorylation-induced Activation of Phospholipase C-γ Isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the CCK-B Receptor Binding Affinity of L-736380

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of L-736380 for the cholecystokinin-B (CCK-B) receptor. It includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity Data

This compound is a potent and highly selective antagonist for the CCK-B receptor. Its binding affinity is significantly higher for the CCK-B subtype compared to the CCK-A subtype, as demonstrated by the following inhibitory concentration (IC50) values.

| Compound | Receptor Subtype | IC50 (nM) |

| This compound | CCK-B | 0.054[1] |

| This compound | CCK-A | 400[1] |

The data clearly indicates the high-affinity and selective nature of this compound for the CCK-B receptor, making it a valuable tool for studying the physiological and pathological roles of this receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the CCK-B receptor.

Objective:

To determine the binding affinity (IC50) of this compound for the CCK-B receptor.

Materials:

-

Radioligand: [125I]CCK-8S (Cholecystokinin Octapeptide, sulfated, labeled with Iodine-125)

-

Test Compound: this compound

-

Receptor Source: Membranes prepared from cells or tissues expressing the CCK-B receptor (e.g., BKTO mice brain membranes).[1]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/C)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

-

Receptor Membrane Preparation:

-

Homogenize the tissue or cells expressing CCK-B receptors in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a desired protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in triplicate:

-

Total Binding: Receptor membranes, radioligand ([125I]CCK-8S), and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled CCK-B agonist or antagonist (to saturate all specific binding sites).

-

Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (this compound).

-

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This step separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[2] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of its associated G-protein and the initiation of downstream signaling cascades. As an antagonist, this compound blocks the initiation of this signaling cascade by preventing agonist binding.

Signaling Pathway Diagram:

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

This guide provides a foundational understanding of the binding characteristics of this compound and the experimental procedures used to determine them. The high affinity and selectivity of this compound make it an essential pharmacological tool for elucidating the complex roles of the CCK-B receptor in health and disease.

References

L-736380 chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of L-736380, a potent and selective CCK-B receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the IUPAC name 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea.[1] Its chemical formula is C25H29N9O2.[1]

A two-dimensional representation of the this compound chemical structure is provided below:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H29N9O2 | [1] |

| Molecular Weight | 487.57 g/mol | [1] |

| Exact Mass | 487.2444 | [1] |

| Elemental Analysis | C, 61.59%; H, 6.00%; N, 25.86%; O, 6.56% | [1] |

| IUPAC Name | 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea | [1] |

| InChI Key | MYPNMQPMQUAOTH-QFIPXVFZSA-N | [1] |

| CAS Number | 152885-49-9 | [1] |

Pharmacological Profile

This compound is characterized as a potent and selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor.[1] This activity is responsible for its observed physiological effects.

Table 2: Pharmacological Activity of this compound

| Parameter | Value | Species | Assay | Source |

| Gastric Acid Secretion Inhibition (ID50) | 0.064 mg/kg | Anesthetized Rats | in vivo | [1] |

| ex vivo [125I]CCK-8S Binding Inhibition (ED50) | 1.7 mg/kg | BKTO Mice Brain Membranes | ex vivo | [1] |

Signaling Pathway of CCK-B Receptor Antagonism

The mechanism of action of this compound involves the blockade of the CCK-B receptor, thereby inhibiting the downstream signaling cascade typically initiated by the endogenous ligand, cholecystokinin (CCK). The following diagram illustrates the simplified signaling pathway.

Caption: CCK-B receptor signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed experimental methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Inhibition of Gastric Acid Secretion in Anesthetized Rats

This experiment aims to determine the in vivo potency of this compound in inhibiting gastric acid secretion.

Caption: Workflow for determining the in vivo inhibition of gastric acid secretion.

Ex vivo [125I]CCK-8S Binding Inhibition in BKTO Mice Brain Membranes

This protocol is designed to assess the in vivo target engagement of this compound at the CCK-B receptor in the brain.

Caption: Workflow for the ex vivo CCK-B receptor binding assay.

References

L-736380 (CAS RN: 152885-49-9): A Technical Guide to a Potent and Selective CCK-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-736380 is a potent and highly selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the gastrin receptor. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental methodologies. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding and potentially utilizing this compound in further studies.

Chemical and Physical Properties

This compound is a complex organic molecule with the following identifiers and properties.

| Property | Value | Citation(s) |

| CAS Number | 152885-49-9 | [1][2][3] |

| IUPAC Name | 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea | [1][2] |

| Synonyms | L-736,380, L736380 | [1] |

| Molecular Formula | C25H29N9O2 | [1][2] |

| Molecular Weight | 487.57 g/mol | [1][2] |

| Exact Mass | 487.2444 g/mol | [1][2] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a competitive antagonist at the cholecystokinin B (CCK-B) receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands gastrin or cholecystokinin, initiates a downstream signaling cascade.

The primary signaling pathway for the CCK-B receptor involves the Gq alpha subunit of its associated G-protein. Activation of the receptor leads to the dissociation of the Gq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK, leading to cellular responses like gastric acid secretion. By competitively binding to the CCK-B receptor, this compound prevents the binding of endogenous agonists and thereby inhibits this signaling cascade.

Pharmacological Data

This compound has been characterized through a series of in vitro and in vivo studies, demonstrating its high potency and selectivity for the CCK-B receptor.

| Parameter | Value | Species/System | Citation(s) |

| IC50 (CCK-B Receptor) | 0.054 nM | - | [4] |

| IC50 (CCK-A Receptor) | 400 nM | - | [4] |

| ID50 (Gastric Acid Secretion) | 0.064 mg/kg | Anesthetized Rats | [1][4][5] |

| ED50 (Ex vivo brain binding) | 1.7 mg/kg | BKTO Mice | [1][4][5] |

Experimental Protocols

The following are detailed representations of the likely experimental protocols used to determine the pharmacological data presented above, based on standard methodologies in the field.

In Vitro Receptor Binding Assay (IC50 Determination)

This protocol describes a competitive radioligand binding assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the CCK-A and CCK-B receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing either the human CCK-A or CCK-B receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added:

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]CCK-8).

-

Increasing concentrations of this compound (the competitor).

-

The prepared cell membranes.

-

Control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled agonist) are included.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using a non-linear regression to fit a sigmoidal dose-response curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

In Vivo Gastric Acid Secretion Assay (ID50 Determination)

This protocol outlines the procedure to determine the dose of this compound required to inhibit 50% of stimulated gastric acid secretion in anesthetized rats.

Methodology:

-

Animal Preparation: Male rats are fasted overnight with free access to water. They are then anesthetized, and a surgical procedure is performed to cannulate the trachea and esophagus, and to insert a catheter into a jugular vein for drug administration. The stomach is perfused with saline.

-

Stimulation of Gastric Acid Secretion: A continuous intravenous infusion of a secretagogue, such as pentagastrin, is administered to induce a stable rate of gastric acid secretion.

-

Drug Administration: Once a stable baseline of acid secretion is established, this compound is administered intravenously or subcutaneously at various doses.

-

Sample Collection and Analysis: The gastric perfusate is collected at regular intervals, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH.

-

Data Analysis: The percentage inhibition of gastric acid secretion is calculated for each dose of this compound. A dose-response curve is then constructed, and the ID50 (the dose causing 50% inhibition) is determined.

Ex Vivo Brain Binding Assay (ED50 Determination)

This protocol describes a method to determine the dose of this compound that occupies 50% of the CCK-B receptors in the brains of mice.

Methodology:

-

Drug Administration: Different doses of this compound are administered to groups of mice (e.g., via subcutaneous injection).

-

Tissue Collection: At a specified time after drug administration, the mice are euthanized, and their brains are rapidly removed and frozen.

-

Brain Homogenate Preparation: The brains are homogenized in a suitable buffer.

-

Radioligand Binding: The brain homogenates are incubated with a radiolabeled CCK-B receptor ligand (e.g., [¹²⁵I]CCK-8).

-

Measurement of Receptor Occupancy: The amount of radioligand binding is measured and compared to the binding in the brains of vehicle-treated control animals. The in vivo receptor occupancy by this compound is determined by the reduction in the binding of the radioligand.

-

Data Analysis: A dose-response curve is generated by plotting the percentage of receptor occupancy against the dose of this compound administered. The ED50, the dose at which 50% of the receptors are occupied, is then calculated.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the CCK-B receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the downstream effects of CCK-B receptor antagonism in various biological systems. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working with this compound.

References

- 1. The effect of CCKB/gastrin antagonists on stimulated gastric acid secretion in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCK-B (gastrin) receptor regulates gastric histamine release and acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Role of cholecystokinin in the inhibition of gastric acid secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCK-B antagonists in the control of anxiety and gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of L-736380: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-736380 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. This document provides a technical guide to the discovery, history, and pharmacological profile of this compound. It includes a summary of its binding affinity and in vivo efficacy, details of relevant experimental protocols, and visualizations of the CCK-B receptor signaling pathway and a representative experimental workflow.

Introduction

The cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) found predominantly in the central nervous system and the gastrointestinal tract. It plays a crucial role in regulating gastric acid secretion, anxiety, and other neurological processes. The development of selective CCK-B receptor antagonists has been a significant area of research for potential therapeutic applications in gastrointestinal disorders and neuropsychiatric conditions. This compound emerged from these efforts as a high-affinity antagonist with significant selectivity for the CCK-B receptor over the CCK-A subtype.

Discovery and History

The discovery of this compound was reported in a 1996 publication in the Journal of Medicinal Chemistry by Castro et al.[1]. The research focused on the "Controlled modification of acidity in cholecystokinin B receptor antagonists," specifically on a series of N-(1,4-benzodiazepin-3-yl)-N'-[3-(tetrazol-5-ylamino) phenyl]ureas. This work aimed to optimize the pharmacological profile of this chemical class, leading to the identification of this compound as a lead compound with exceptional potency and selectivity.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing insights into its receptor binding affinity and in vivo potency.

Table 1: Receptor Binding Affinity

| Compound | Receptor | IC50 (nM) |

| This compound | CCK-B | 0.054[1] |

| This compound | CCK-A | 400[1] |

Table 2: In Vivo Efficacy

| Compound | Assay | Species | ID50 / ED50 |

| This compound | Inhibition of Gastric Acid Secretion | Anesthetized Rats | 0.064 mg/kg (ID50)[1] |

| This compound | Ex vivo binding of [125I]CCK-8S in brain membranes | BKTO Mice | 1.7 mg/kg (ED50)[1] |

Note: Comprehensive in vivo pharmacokinetic data (e.g., half-life, clearance, volume of distribution, bioavailability) for this compound in various species is not available in the provided search results.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific in vivo pharmacokinetic studies of this compound are not available in the search results. However, based on the cited literature, the following are generalized methodologies for key experiments.

CCK-B Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CCK-B receptor.

-

Membrane Preparation: Homogenize tissues known to express CCK-B receptors (e.g., rodent brain cortex) in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Reaction: In a multi-well plate, combine the prepared membranes, a radiolabeled CCK-B receptor ligand (e.g., [125I]CCK-8S), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding curve.

In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)

This protocol outlines a method to assess the in vivo efficacy of a CCK-B antagonist in inhibiting gastric acid secretion.

-

Animal Preparation: Anesthetize male Wistar rats and cannulate the trachea to ensure a clear airway. Surgically expose the stomach and insert a catheter into the lumen to collect gastric secretions.

-

Drug Administration: Administer this compound intravenously or via another appropriate route at various doses.

-

Stimulation of Gastric Acid Secretion: Infuse a secretagogue, such as pentagastrin, intravenously to stimulate gastric acid secretion.

-

Sample Collection: Collect gastric effluent at regular intervals.

-

Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0.

-

Data Analysis: Calculate the total acid output and determine the dose of this compound that causes a 50% inhibition of the stimulated acid secretion (ID50).

Signaling Pathways and Experimental Workflows

CCK-B Receptor Signaling Pathway

The CCK-B receptor primarily couples to the Gq family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades can lead to various cellular responses, including the activation of the MAPK/ERK pathway.

Caption: Simplified CCK-B receptor signaling cascade.

High-Throughput Screening Workflow for CCK-B Antagonists

The following diagram illustrates a generalized workflow for a high-throughput screening (HTS) campaign to identify novel CCK-B receptor antagonists.

Caption: Generalized HTS workflow for CCK-B antagonists.

References

L-736380: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of L-736380, a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. Due to the compound's nature as a research chemical, publicly available quantitative data is limited. This document compiles existing information and presents standardized methodologies for researchers to conduct their own detailed assessments.

Compound Overview

This compound is a complex small molecule with the chemical formula C₂₅H₂₉N₉O₂ and a molecular weight of 487.57 g/mol .[1] It functions as a high-affinity antagonist for the CCK-B receptor, playing a significant role in neuroscience and gastrointestinal research. Understanding its solubility and stability is paramount for the design and interpretation of in vitro and in vivo experiments.

Solubility Profile

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly accessible literature. The following table summarizes the current status of available information. Researchers are strongly encouraged to determine solubility experimentally for their specific buffers and media.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Solubility | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Room Temperature | - |

| Ethanol | Data Not Available | Room Temperature | - |

| Water | Data Not Available | Room Temperature | - |

| Phosphate-Buffered Saline (PBS) | Data Not Available | Room Temperature | - |

Experimental Protocol: Kinetic Solubility Determination

To address the gap in solubility data, researchers can employ a standardized kinetic solubility assay. This method is a high-throughput technique used in early drug discovery to ascertain the aqueous solubility of a compound initially dissolved in an organic solvent like DMSO.

Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer (e.g., PBS, pH 7.4).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Plate shaker

-

Spectrophotometer or nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS). This creates a final DMSO concentration of 1%, minimizing its effect on solubility.

-

Incubation and Shaking: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for a set period (e.g., 2 hours) to allow for precipitation.

-

Measurement:

-

Nephelometry: Measure the light scattering (turbidity) in each well. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

-

UV-Vis Spectrophotometry: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Compare the absorbance to a standard curve prepared in DMSO to determine the concentration of the dissolved compound.

-

Workflow for Kinetic Solubility Assay

References

L-736380: An In-depth Technical Guide to its In Vitro Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-736380 is a potent and highly selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the CCK2 receptor. This receptor subtype is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract. Its endogenous ligands include cholecystokinin (CCK) and gastrin. The CCK-B receptor is implicated in various physiological processes, including anxiety, panic disorders, and gastric acid secretion. Consequently, selective antagonists like this compound are valuable research tools for elucidating the physiological roles of the CCK-B receptor and represent potential therapeutic agents. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, including its binding affinity, mechanism of action, and the signaling pathways it modulates.

Core Pharmacology

Binding Affinity and Selectivity

This compound exhibits high-affinity binding to the CCK-B receptor with significant selectivity over the cholecystokinin A (CCK-A) receptor subtype. This selectivity is a critical attribute, allowing for the specific investigation of CCK-B receptor-mediated effects.

| Parameter | Receptor | Value (nM) |

| IC50 | CCK-B | 0.054[1][2] |

| IC50 | CCK-A | 400[1][2] |

Caption: Binding affinity of this compound for cholecystokinin receptor subtypes.

The more than 7000-fold selectivity for the CCK-B receptor over the CCK-A receptor underscores the precision of this compound as a pharmacological tool.

Mechanism of Action

This compound functions as a competitive antagonist at the CCK-B receptor. By binding to the receptor, it blocks the binding of endogenous agonists like gastrin and CCK, thereby inhibiting their downstream signaling effects. The CCK-B receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by an agonist initiates a well-defined signaling cascade. This compound, as an antagonist, prevents the initiation of this pathway.

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Upon agonist binding, the CCK-B receptor activates the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm, thereby increasing the intracellular calcium concentration. DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses, such as gastric acid secretion in parietal cells. This compound competitively binds to the CCK-B receptor, preventing this entire cascade from being initiated by endogenous agonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro pharmacological findings. Below are representative protocols for key experiments used to characterize this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Caption: A typical workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cells or tissues expressing the CCK-B receptor are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.

-

Assay Components: The reaction mixture typically contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]CCK-8), and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: The components are incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or beta counter.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of an unlabeled agonist and is subtracted from the total binding to yield specific binding. The percentage of specific binding is plotted against the logarithm of the this compound concentration, and the IC50 value is determined using non-linear regression analysis.

Functional Antagonism Assay (e.g., Calcium Mobilization)

This type of assay assesses the ability of an antagonist to inhibit the functional response induced by an agonist. For Gq-coupled receptors like CCK-B, measuring changes in intracellular calcium is a common functional readout.

Detailed Methodology:

-

Cell Culture: A cell line stably expressing the human CCK-B receptor is cultured to an appropriate density.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound for a specific period.

-

Agonist Stimulation: A fixed concentration of a CCK-B agonist (e.g., pentagastrin (B549294) or CCK-8) is added to the cells to stimulate a calcium response.

-

Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium signal. The IC50 value for functional antagonism is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Summary and Conclusion

This compound is a powerful pharmacological tool characterized by its high affinity and selectivity for the CCK-B receptor. Its mechanism as a competitive antagonist of the Gq-coupled CCK-B receptor signaling pathway is well-understood. The in vitro assays described in this guide, including radioligand binding and functional antagonism studies, are fundamental to characterizing the pharmacological profile of compounds like this compound. This information is invaluable for researchers investigating the roles of the CCK-B receptor in health and disease and for professionals involved in the development of novel therapeutics targeting this receptor.

References

Preclinical Profile of L-736380: A Potent and Selective CCK-B Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-736380 is a potent and highly selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor. This receptor subtype is predominantly found in the central nervous system and the gastrointestinal tract. Its involvement in gastric acid secretion and various neuropsychiatric conditions has made it a target of significant interest for therapeutic intervention. This document provides a comprehensive overview of the preclinical research findings for this compound, with a focus on its pharmacological data, experimental methodologies, and the signaling pathways it modulates.

Core Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | IC50 (nM) | Species/Tissue | Radioligand | Reference |

| CCK-B | 0.054 | Mouse Brain Membranes | [¹²⁵I]CCK-8S | [1][2] |

| CCK-A | 400 | Not Specified | Not Specified | [1][2] |

Table 2: In Vivo and Ex Vivo Efficacy of this compound

| Assay | Endpoint | Value | Animal Model | Reference |

| Inhibition of Gastric Acid Secretion | ID50 | 0.064 mg/kg | Anesthetized Rats | [1][2] |

| Ex Vivo Receptor Binding | ED50 | 1.7 mg/kg | BKTO Mice | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. As the full text of the primary study by Castro et al. (1996) was not accessible, the following protocols are based on the available information and standardized pharmacological assays.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for CCK-A and CCK-B receptors.

General Protocol for CCK-B Receptor Binding:

-

Tissue Preparation: Brain tissue from mice is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is centrifuged at high speed to pellet the membranes, which are then washed and resuspended in the assay buffer.

-

Binding Reaction: The prepared membranes are incubated with a specific radioligand for the CCK-B receptor, typically [¹²⁵I]CCK-8S (sulfated cholecystokinin-8).

-

Competition Assay: To determine the IC50 of this compound, the binding reaction is carried out in the presence of increasing concentrations of the unlabeled antagonist.

-

Incubation and Separation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Note: A similar protocol would be employed for CCK-A receptor binding, likely using a tissue source with high CCK-A receptor expression (e.g., pancreas) and a suitable radioligand.

In Vivo Inhibition of Gastric Acid Secretion

Objective: To assess the in vivo potency of this compound in inhibiting gastric acid secretion.

General Protocol for Anesthetized Rat Model:

-

Animal Model: Male Sprague-Dawley rats are typically used. The animals are anesthetized (e.g., with urethane) and the trachea is cannulated to ensure a clear airway.[3][4][5]

-

Surgical Preparation: A midline laparotomy is performed, and the stomach is exposed. A catheter is inserted into the stomach through the esophagus or forestomach and another at the pylorus to allow for gastric perfusion.[1][2]

-

Gastric Perfusion: The stomach is continuously perfused with a saline solution. The perfusate is collected at regular intervals to measure acid output.[1][2]

-

Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as pentagastrin (B549294).[3][4][5]

-

Drug Administration: this compound is administered, typically intravenously or subcutaneously, at various doses.

-

Measurement of Acid Output: The collected gastric perfusate is titrated with a standardized base (e.g., 0.01 N NaOH) to a neutral pH to determine the amount of secreted acid.[1][2]

-

Data Analysis: The dose-response curve for the inhibition of gastric acid secretion by this compound is plotted to calculate the ID50, the dose that causes a 50% reduction in the stimulated acid output.

Signaling Pathways and Visualization

This compound, as a CCK-B receptor antagonist, is expected to block the downstream signaling pathways activated by endogenous ligands like gastrin and cholecystokinin. The CCK-B receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G proteins, including Gq, Gs, and Gα12/13, leading to the activation of several intracellular signaling cascades.[3][6][7][8]

CCK-B Receptor Signaling Pathway

The binding of an agonist (e.g., gastrin) to the CCK-B receptor initiates a cascade of intracellular events. The primary pathway involves the activation of Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including gastric acid secretion. Additionally, the CCK-B receptor can activate other pathways, such as the adenylyl cyclase (AC)/cAMP/PKA pathway via Gs and the MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival.[3][6][7][8]

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Gastric Acid Secretion Assay

The following diagram illustrates the typical workflow for assessing the effect of this compound on gastric acid secretion in an anesthetized rat model.

Caption: Workflow for in vivo assessment of this compound on gastric acid secretion.

Conclusion

This compound is a highly potent and selective CCK-B receptor antagonist with demonstrated efficacy in preclinical models of gastric acid secretion. Its high affinity for the CCK-B receptor and significant in vivo activity underscore its potential as a pharmacological tool and a lead compound for the development of therapeutics targeting conditions mediated by the CCK-B receptor. Further research into its pharmacokinetic profile and evaluation in a broader range of preclinical models would be beneficial for its continued development.

References

- 1. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of pentagastrin on the gastric secretion by the totally isolated vascularly perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 4. Effect of pentagastrin on gastric acid secretion in the totally isolated vascularly perfused rat stomach stimulated with the phosphodiesterase inhibitor isobutyl methylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | Gastrin binds to CCK-B receptor [reactome.org]

- 7. Downregulation of the CCK-B receptor in pancreatic cancer cells blocks proliferation and promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

L-736380: A Technical Overview of a High-Affinity CCK-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-736380 is a potent and highly selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor. The CCK-B receptor, also known as the gastrin receptor, is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract.[1] In the brain, it is implicated in modulating anxiety and pain perception, while in the stomach, it plays a crucial role in regulating gastric acid secretion.[1] The selective blockade of this receptor by antagonists like this compound offers a promising therapeutic avenue for conditions such as anxiety disorders and peptic ulcers. This technical guide provides a comprehensive overview of this compound, including its binding affinity, in vivo efficacy, associated signaling pathways, and detailed experimental methodologies.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, highlighting its high affinity and selectivity for the CCK-B receptor.

| Parameter | Value | Species/Model | Description | Reference |

| IC50 (CCK-B) | 0.054 nM | Not Specified | Concentration causing 50% inhibition of radioligand binding to the CCK-B receptor. | [2] |

| IC50 (CCK-A) | 400 nM | Not Specified | Concentration causing 50% inhibition of radioligand binding to the CCK-A receptor. | [2] |

| ID50 | 0.064 mg/kg | Anesthetized Rats | Dose causing 50% inhibition of gastric acid secretion. | [2] |

| ED50 | 1.7 mg/kg | BKTO Mice | Dose causing 50% inhibition of ex vivo binding of [125I]CCK-8S in brain membranes. | [2] |

CCK-B Receptor Signaling Pathways

Antagonism of the CCK-B receptor by this compound blocks the initiation of a cascade of intracellular signaling events. The CCK-B receptor is known to couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates Protein Kinase C (PKC). Furthermore, CCK-B receptor activation has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, a key pathway in cell proliferation and differentiation.

Experimental Protocols

While the specific, detailed protocols from the primary literature for this compound were not accessible, this section provides representative methodologies for the key experiments cited, based on established practices in the field.

Radioligand Binding Assay (for IC50 Determination)

This protocol outlines a standard competitive binding assay to determine the inhibitory concentration (IC50) of a test compound like this compound.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the CCK-B receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CCK-B receptor ligand (e.g., [¹²⁵I]CCK-8S), and varying concentrations of the unlabeled test compound (this compound). Include control wells with no test compound (total binding) and wells with a high concentration of an unlabeled ligand to determine non-specific binding.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Inhibition of Gastric Acid Secretion in Anesthetized Rats (for ID50 Determination)

This protocol describes a method to assess the in vivo efficacy of this compound in inhibiting gastric acid secretion.

Methodology:

-

Animal Preparation: Anesthetize male Wistar rats and perform a laparotomy to expose the stomach. Ligate the pylorus to allow for the collection of gastric secretions. A gastric cannula may be inserted to facilitate sample collection.

-

Drug Administration: Administer this compound intravenously or intraperitoneally at various doses to different groups of rats. A control group should receive the vehicle.

-

Stimulation of Gastric Acid Secretion: Administer a secretagogue, such as pentagastrin (B549294) or histamine, to stimulate gastric acid secretion.

-

Sample Collection: Collect the gastric juice at specified time intervals (e.g., every 30 minutes for 2 hours).

-

Analysis of Gastric Secretion: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0.

-

Data Analysis: Calculate the total acid output for each animal. Plot the percentage inhibition of acid output (compared to the vehicle control) against the dose of this compound to determine the ID50 value.

Ex Vivo Receptor Binding Assay in Mice (for ED50 Determination)

This protocol outlines a method to determine the in vivo receptor occupancy of this compound in the brain.

Methodology:

-

Animal Dosing: Administer this compound at various doses to different groups of mice. A control group should receive the vehicle.

-

Tissue Collection: At a specified time after dosing, euthanize the mice and rapidly dissect the brains.

-

Membrane Preparation: Homogenize the brain tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Ex Vivo Binding: Incubate the brain membrane preparations with a saturating concentration of a radiolabeled CCK-B receptor ligand (e.g., [¹²⁵I]CCK-8S).

-

Separation and Quantification: Separate the bound and free radioligand by filtration and quantify the radioactivity on the filters.

-

Data Analysis: The amount of radioligand binding will be inversely proportional to the in vivo receptor occupancy by this compound. Plot the percentage of receptor occupancy (calculated relative to the vehicle-treated group) against the dose of this compound to determine the ED50 value.

Pharmacokinetics and Metabolism

Preclinical Anxiolytic Studies

Given the high density of CCK-B receptors in brain regions associated with anxiety, such as the amygdala and hippocampus, this compound would be a prime candidate for evaluation in preclinical models of anxiety. Standard behavioral tests used to assess anxiolytic-like activity in rodents include the elevated plus-maze, light-dark box, and social interaction test. In these models, anxiolytic compounds typically increase behaviors associated with exploration of novel and potentially anxiogenic environments. While specific studies on the anxiolytic effects of this compound are not publicly available, the known function of the CCK-B receptor strongly suggests its potential in this therapeutic area.

Clinical Trials

A comprehensive search of clinical trial registries did not yield any information on clinical trials conducted with this compound. The reasons for the lack of clinical development are not publicly known but could be related to various factors, including unfavorable pharmacokinetic properties, off-target effects, or strategic decisions by the developing entity.

Conclusion

This compound is a high-affinity and selective CCK-B receptor antagonist with demonstrated in vivo activity in inhibiting gastric acid secretion. Its mechanism of action involves the blockade of CCK-B receptor-mediated signaling pathways. While detailed pharmacokinetic, metabolism, and specific anxiolytic data are not publicly available, its pharmacological profile suggests potential therapeutic applications in conditions where CCK-B receptor overactivity is implicated. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the modulation of the cholecystokinin (B1591339) system.

References

L-736380: A Technical Guide to a Potent Cholecystokinin B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L-736380, a potent and selective antagonist for the cholecystokinin (B1591339) B (CCK-B) receptor. This guide details its nomenclature, pharmacological data, the signaling pathways it modulates, and relevant experimental protocols.

Synonyms and Alternative Names

This compound is known by several identifiers, crucial for comprehensive literature and database searches.

-

Systematic (IUPAC) Name: 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea

-

Synonyms: L-736,380; L 736380; L736380

-

CAS Number: 152885-49-9

Quantitative Pharmacological Data

This compound exhibits high affinity and selectivity for the CCK-B receptor over the cholecystokinin A (CCK-A) receptor. Its in vitro and in vivo potency has been characterized in several studies.

| Parameter | Value | Species/Model | Description |

| IC₅₀ (CCK-B) | 0.054 nM | In vitro | The half maximal inhibitory concentration for binding to the CCK-B receptor.[1] |

| IC₅₀ (CCK-A) | 400 nM | In vitro | The half maximal inhibitory concentration for binding to the CCK-A receptor, demonstrating selectivity.[1] |

| ID₅₀ | 0.064 mg/kg | Anesthetized Rats | The dose required to inhibit gastric acid secretion by 50%.[1] |

| ED₅₀ | 1.7 mg/kg | BKTO Mice | The dose required for 50% receptor occupancy in ex vivo binding of [¹²⁵I]CCK-8S in brain membranes.[1] |

Signaling Pathways

This compound acts as an antagonist at the CCK-B receptor, which is a G-protein coupled receptor (GPCR). The binding of agonists like gastrin or cholecystokinin to the CCK-B receptor primarily activates the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events can subsequently lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade and the transcription factor CREB, influencing processes such as gastric acid secretion.

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize this compound and similar compounds.

Radioligand Binding Assay for CCK-B Receptor Affinity

This protocol is designed to determine the binding affinity of this compound for the CCK-B receptor using a competitive binding assay.

Objective: To determine the IC₅₀ and subsequently the Ki of this compound for the CCK-B receptor.

Materials:

-

Cell membranes prepared from cells expressing the human CCK-B receptor.

-

Radioligand, e.g., [³H]-L-365,260 or ¹²⁵I-labeled gastrin.

-

Wash buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).

-

Scintillation fluid.

-

Glass fiber filters.

-

Multi-well plates.

-

Scintillation counter.

Procedure:

-

A series of dilutions of the test compound, this compound, are prepared.

-

In a multi-well plate, the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound are incubated together.

-

Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled competing ligand.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The filters are placed in scintillation vials with scintillation fluid.

-

The radioactivity on the filters is quantified using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Gastric Acid Secretion Assay in Anesthetized Rats

This protocol is used to evaluate the inhibitory effect of this compound on gastric acid secretion in a living organism.

Objective: To determine the ID₅₀ of this compound for the inhibition of gastric acid secretion.

Materials:

-

Male Wistar rats.

-

Anesthetic (e.g., urethane).

-

Stimulant of gastric acid secretion (e.g., pentagastrin).

-

Saline solution.

-

pH-stat autotitrator or manual titration equipment.

-

Peristaltic pump.

-

Cannulas.

Procedure:

-

Rats are fasted overnight with free access to water.

-

The animals are anesthetized.

-

A surgical procedure is performed to cannulate the esophagus and the pylorus to allow for perfusion of the stomach.

-

The stomach is perfused with saline at a constant rate using a peristaltic pump. The perfusate is collected and its pH is continuously monitored.

-

A continuous intravenous infusion of a gastric acid stimulant, such as pentagastrin, is administered to induce a stable rate of acid secretion.

-

The acid output is quantified by titrating the collected perfusate back to a neutral pH with a standard NaOH solution, either manually or using a pH-stat autotitrator.

-

Once a stable baseline of stimulated acid secretion is achieved, this compound is administered intravenously or subcutaneously at various doses.

-

The acid output is monitored for a set period after administration of the antagonist.

-

The percentage inhibition of acid secretion is calculated for each dose.

-

The ID₅₀ value is determined by plotting the percentage inhibition against the dose of this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the CCK-B receptor. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the downstream effects of CCK-B receptor signaling and for the preclinical evaluation of therapeutic strategies targeting this receptor. The experimental protocols described provide a foundation for the pharmacological characterization of this and similar molecules.

References

Methodological & Application

Application Notes and Protocols for L-736380 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-736380 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the cholecystokinin 2 receptor (CCK2R). It exhibits high affinity for the CCK-B receptor with an IC50 of 0.054 nM, showing significant selectivity over the CCK-A receptor (IC50 = 400 nM)[1]. The CCKergic system, particularly the CCK2R, is implicated in a variety of physiological and pathological processes, including anxiety, pain perception, and gastric acid secretion. These application notes provide detailed protocols for utilizing this compound in various in vivo models to investigate its therapeutic potential.

Mechanism of Action and Signaling Pathway

The CCK2R is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit. Upon binding of its endogenous ligands, cholecystokinin (CCK) or gastrin, the CCK2R activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including neurotransmitter release and changes in gene expression. This compound acts by competitively binding to the CCK2R, thereby blocking the downstream signaling initiated by CCK or gastrin.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vivo and ex vivo studies.

Table 1: Receptor Binding Affinity and In Vivo Potency

| Parameter | Value | Species | Assay | Reference |

| IC50 (CCK-B) | 0.054 nM | - | Receptor Binding Assay | [1] |

| IC50 (CCK-A) | 400 nM | - | Receptor Binding Assay | [1] |

| ID50 | 0.064 mg/kg | Rat | Inhibition of Gastric Acid Secretion | [1] |

| ED50 | 1.7 mg/kg | Mouse | Ex vivo [125I]CCK-8S Binding in Brain | [1] |

Experimental Protocols

Assessment of Anxiolytic-like Activity using the Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behaviors in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Materials:

-

Elevated Plus Maze apparatus

-

This compound

-

Vehicle (e.g., 0.1% DMSO in saline)

-

Rodents (mice or rats)

-

Video tracking software (optional, but recommended)

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer this compound or vehicle to the animals 30 minutes before testing.

-

Testing:

-

Place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to freely explore the maze for 5 minutes.

-

Record the session using a video camera.

-

-

Data Analysis:

-

Score the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

-

An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Evaluation of Antinociceptive Effects using the Hot Plate Test

The hot plate test is a common method to assess the central analgesic activity of pharmacological compounds. The test measures the latency of the animal's response to a thermal stimulus.

Materials:

-

Hot plate apparatus

-

This compound

-

Vehicle (e.g., 0.1% DMSO in saline)

-

Rodents (mice or rats)

-

Timer

Procedure:

-

Apparatus Setup: Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

-

Baseline Measurement: Place each animal on the hot plate and record the baseline latency to a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration:

-

Prepare a solution of this compound in the chosen vehicle.

-

Administer this compound or vehicle to the animals (e.g., intraperitoneally). A range of doses can be tested to establish a dose-response relationship.

-

-

Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.

-

Data Analysis:

-

Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

-

An increase in the response latency or %MPE indicates an antinociceptive effect.

-

Measurement of Gastric Acid Secretion Inhibition in Anesthetized Rats

This protocol is designed to assess the inhibitory effect of this compound on gastric acid secretion in a pylorus-ligated rat model.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Anesthetic (e.g., urethane)

-

Surgical instruments

-

pH meter or autotitrator

-

Male Wistar rats (fasted for 18-24 hours with free access to water)

Procedure:

-

Animal Preparation:

-

Anesthetize the fasted rat (e.g., with urethane, 1.25 g/kg, i.p.).

-

Perform a midline laparotomy to expose the stomach.

-

Ligate the pylorus at the junction of the stomach and duodenum.

-

-

Drug Administration:

-

Administer this compound or vehicle intravenously (i.v.) or intraduodenally (i.d.). The reported ID50 for this compound in rats is 0.064 mg/kg[1].

-

-

Gastric Juice Collection:

-

Close the abdominal incision.

-

After a set period (e.g., 4 hours), euthanize the animal.

-

Carefully clamp the esophagus and remove the stomach.

-

Collect the gastric contents into a graduated centrifuge tube.

-

-

Analysis of Gastric Secretion:

-

Measure the volume of the gastric juice.

-

Centrifuge the gastric contents to remove any solid debris.

-

Determine the acid concentration of the supernatant by titrating with 0.01 N NaOH to a pH of 7.0.

-

-

Data Analysis:

-

Calculate the total acid output (μEq/4h).

-

Compare the total acid output in the this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CCK2R in various physiological and pathological conditions. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate its anxiolytic, antinociceptive, and antisecretory properties. Researchers should optimize dosages and experimental conditions based on their specific research objectives and animal models.

References

L-736380 dosage for rodent experiments

An extensive search for scientific literature and experimental data on L-736380 has been conducted to provide detailed application notes and protocols for its use in rodent experiments. However, no specific information regarding this compound, including its mechanism of action, established dosages for rodents, or relevant experimental protocols, could be located in the publicly available scientific databases and literature.

The performed searches for "this compound rodent dosage," "this compound pharmacokinetics in rats," "this compound mechanism of action," "this compound experimental protocols," "this compound dosage rat," "this compound rodent studies," and "this compound administration protocol rodent" did not yield any relevant results. The retrieved information pertained to general guidelines for rodent research, such as anesthesia and analgesia, and pharmacokinetic data for other, unrelated compounds.

Therefore, it is not possible to create the requested detailed application notes, protocols, data tables, or diagrams for this compound at this time due to the lack of available information. For researchers, scientists, and drug development professionals interested in this compound, it would be necessary to conduct foundational research to determine its basic pharmacological properties, effective dose range, and potential mechanisms of action before standardized protocols can be developed.

Application Notes and Protocols: Preparation of L-736380 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-736380 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. Accurate and consistent preparation of this compound stock solutions is crucial for reliable experimental results in neuroscience, gastrointestinal, and psychiatric disorder research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Weight | 487.57 g/mol [1] |

| Chemical Formula | C₂₅H₂₉N₉O₂[1] |

| Appearance | Solid |

| Purity | >98% (typical) |

| Solubility | Soluble in DMSO |

| Storage Conditions | Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C[1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

-

Calibrated analytical balance

-